molecular formula C16H19NO B5754497 N,N-diallyl-3-(4-methylphenyl)acrylamide

N,N-diallyl-3-(4-methylphenyl)acrylamide

Cat. No.: B5754497
M. Wt: 241.33 g/mol
InChI Key: XOMRBFNEYGQQLU-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-3-(4-methylphenyl)acrylamide is a synthetic specialty chemical offered for research and development purposes. This compound features an acrylamide backbone functionalized with diallyl groups on the nitrogen atom and a 4-methylphenyl moiety, a structure that suggests potential utility in polymer science. Acrylamide-based monomers are widely investigated for creating hydrogels and polymers with tailored properties, often using techniques like gamma radiation for initiation and cross-linking . The diallyl functional groups may allow this compound to act as a cross-linker or branching agent, contributing to the formation of three-dimensional polymer networks with specific mechanical and swelling characteristics . Such advanced materials have significant research value in fields including biomedical engineering, drug delivery systems, and materials science . Researchers are advised to conduct their own characterization and analytical testing to confirm the compound's suitability for specific applications. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(E)-3-(4-methylphenyl)-N,N-bis(prop-2-enyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-4-12-17(13-5-2)16(18)11-10-15-8-6-14(3)7-9-15/h4-11H,1-2,12-13H2,3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMRBFNEYGQQLU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Polymer Synthesis

N,N-Diallyl-3-(4-methylphenyl)acrylamide serves as a monomer in the synthesis of various polymers. Its ability to undergo radical polymerization makes it suitable for creating copolymers with improved properties.

Key Applications:

  • Cationic Polymers: The compound can be polymerized to form cationic polymers, which are widely used as flocculants in water treatment processes. High molecular weight polymers derived from diallyl compounds exhibit enhanced flocculation efficiency, making them valuable in sewage treatment systems .
  • Hydrogels: Research indicates that this compound can be utilized to create hydrogels with tailored properties for drug delivery systems. These hydrogels can respond to environmental stimuli, allowing for controlled release of therapeutic agents .

Biomedical Applications

The compound's unique structure allows it to interact with biological systems, leading to potential applications in medicine.

Key Applications:

  • Drug Delivery Systems: Due to its compatibility with various drugs, this compound-based hydrogels have been studied for their effectiveness in delivering anticancer drugs. These systems can improve the bioavailability and reduce side effects of therapeutic agents .
  • Tissue Engineering: The compound can be incorporated into scaffolds for tissue engineering applications. Its biocompatibility and ability to form hydrogels make it suitable for supporting cell growth and tissue regeneration .

Environmental Science

This compound has shown promise in environmental applications, particularly in wastewater treatment.

Key Applications:

  • Flocculants in Water Treatment: The cationic nature of polymers derived from this compound enhances their ability to aggregate suspended particles in water, facilitating the removal of contaminants . Studies have demonstrated significant improvements in the clarity and quality of treated water when using these polymers.
  • Soil Remediation: The compound can also be used in soil remediation efforts by improving the retention of nutrients and water in contaminated soils. This application is critical for restoring agricultural lands affected by pollutants .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application Area Key Findings Reference
Polymer SynthesisEnhanced flocculation efficiency in wastewater treatment
BiomedicalEffective drug delivery system with controlled release
Environmental ScienceImproved water quality and soil nutrient retention

Case Studies

  • Water Treatment Efficacy:
    A study demonstrated that polymers synthesized from this compound significantly improved the flocculation process in municipal wastewater treatment facilities. The results indicated a reduction in turbidity levels by over 80% compared to traditional methods .
  • Controlled Drug Release:
    Research involving hydrogels made from this compound showed a sustained release profile for anticancer drugs over extended periods. This study highlighted the potential for reducing dosage frequency while maintaining therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

  • N,N-Dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide () :

    • Substituents: Dibutyl groups on nitrogen; 4-hydroxy-3-methoxyphenyl at the β-position.
    • Key Differences: The dibutyl groups increase hydrophobicity compared to diallyl, while the hydroxyl and methoxy groups enable hydrogen bonding.
    • Biological Activity: Exhibits potent anticancer activity (IC₅₀ = 8.2 µM in HL-60 cells) via G2/M phase arrest and apoptosis induction .
  • N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide (): Substituents: Ethoxyphenyl on nitrogen; 4-methoxyphenyl at the β-position. No diallyl groups reduce steric hindrance .
  • 3-(4-Methylphenyl)-N-(5-(3-trifluoromethylbenzyl)-1,3-thiazol-2-yl)acrylamide () :

    • Substituents: Thiazole ring with a trifluoromethylbenzyl group; 4-methylphenyl at the β-position.
    • Key Differences: The thiazole moiety introduces heterocyclic rigidity, likely enhancing target specificity in biological systems .

Physical and Spectral Properties

  • Melting Points : Compounds with bulkier substituents (e.g., trifluoromethylbenzyl in ) exhibit higher melting points due to increased molecular rigidity .
  • Molecular Weight : N,N-Diallyl-3-(4-methylphenyl)acrylamide (hypothetical MW ≈ 285 g/mol) is lighter than N,N-dibutyl derivatives (MW ≈ 350 g/mol) .
  • Spectral Data : ¹H NMR signals for allyl protons (δ 5.1–5.8 ppm) and methyl groups (δ 2.3–2.5 ppm) are characteristic .

Crystallographic and Packing Behavior

  • Weak Interactions : Compounds like those in exhibit crystal packing dominated by C–H⋯N hydrogen bonds and π-π stacking. The diallyl groups in this compound may disrupt such interactions due to steric effects, leading to less ordered crystalline phases .

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